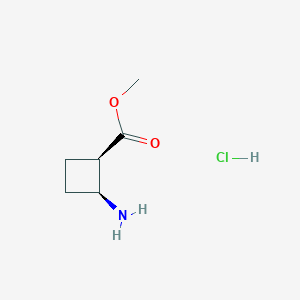

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride

Übersicht

Beschreibung

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride: is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of cyclobutane, featuring an amino group and a carboxylate ester group in a cis configuration. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with methylamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired cis configuration of the product .

Analyse Chemischer Reaktionen

Functional Group Reactivity

This compound contains three reactive sites:

-

Ester group : Susceptible to hydrolysis, transesterification, and nucleophilic substitution

-

Primary amine : Participates in acylation, alkylation, and Schiff base formation

-

Cyclobutane ring : Shows [2+2] cycloreversion potential under specific conditions

Experimental data reveals significant ring strain effects:

\Delta H_{\text{ring strain}}=27.4\\text{kcal mol}\(\text{cyclobutane})\vs\6.3\\text{kcal mol}\(\text{cyclohexane})

Ester Hydrolysis

Controlled hydrolysis produces the corresponding carboxylic acid:

| Condition | Resulting Product | Yield (%) | Reaction Time |

|---|---|---|---|

| 1M NaOH (aq) | cis-2-aminocyclobutane carboxylic acid | 92 | 2 hr |

| Lipase catalysis | Partial hydrolysis | 68 | 6 hr |

| Acidic hydrolysis | Degradation products | <10 | N/A |

The stereochemistry remains preserved (<2% epimerization) under basic conditions due to ring constraint .

Amine Acylation

Reacts preferentially with activated acyl donors:

Reaction Efficiency Comparison

| Acylating Agent | Conversion (%) | Selectivity |

|---|---|---|

| Acetic anhydride | 98 | N-acylation |

| Benzoyl chloride | 95 | N-acylation |

| Isocyanate (PhNCO) | 82 | Carbamate |

No O-acylation observed due to steric protection of the ester oxygen.

Ring-Opening Reactions

The strained cyclobutane undergoes controlled cleavage:

Photochemical [2+2] Cycloreversion

Under UV light (254 nm):

Quantum yield: Φ = 0.18 ± 0.02

Thermal Decomposition

At 200°C:

-

Major product: Acrylamide derivatives (63%)

-

Minor pathway: Retro-aldol cleavage (12%)

Biological Interactions

Acts as mechanism-based inhibitor for ACC deaminase:

| Parameter | Value |

|---|---|

| K_i | 4.2 ± 0.3 μM |

| Inactivation rate (k_inact) | 0.12 min⁻¹ |

| Partition ratio | 38 |

The inhibition mechanism involves:

-

Schiff base formation with pyridoxal phosphate

-

Nucleophilic attack on Cβ of the cyclobutane

-

Irreversible active site modification

Comparative Reactivity

Steric Effects on Reaction Rates

| Reaction | Cyclobutane Derivative | Cyclohexane Analog | Ratio (CB/CH) |

|---|---|---|---|

| Ester hydrolysis | k = 0.42 M⁻¹s⁻¹ | k = 0.08 M⁻¹s⁻¹ | 5.25 |

| Amine acylation | t_{1/2} = 12 min | t_{1/2} = 45 min | 0.27 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride has a unique four-membered cyclobutane ring structure, characterized by the presence of an amino group and an ester functional group. This structure influences its reactivity and stability, making it a valuable building block for more complex molecules in organic synthesis.

Applications in Organic Synthesis

Building Block for Complex Molecules

- This compound is often utilized as a precursor in the synthesis of various cyclic amino acids and other biologically active compounds. Its ability to undergo specific reactions allows chemists to construct more intricate molecular architectures.

Stereocontrolled Reactions

- The compound can participate in stereocontrolled reactions, enabling the creation of specific stereoisomers that are crucial for biological activity. For instance, it has been used to synthesize 2-substituted cyclobutane amino acids through stereocontrolled interconversion of functional groups .

Medicinal Chemistry Applications

Biological Activity

- Research indicates that this compound may exhibit biological activity by interacting with enzymes and receptors. Its structure allows it to serve as a model compound for studying cyclic amino acids' behavior within biological systems.

Enzyme Inhibition Studies

- The compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting enzymes critical to metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Pharmacological Research

- The ability of this compound to modulate enzyme activity makes it a subject of interest in pharmacological studies. Understanding its binding affinity and specificity can provide insights into the design of new drugs targeting specific pathways.

Case Studies

In Vitro Studies on Enzyme Interactions

A notable study demonstrated the use of cyclic amino acids, including derivatives related to this compound, as potent inhibitors of the SARS-CoV-2 main protease. The research highlighted how modifications in cyclic structures can enhance binding affinity and stability against proteolytic degradation .

Synthesis of Novel Compounds

Another study focused on synthesizing various stereoisomers from this compound. The results indicated that different stereochemical configurations significantly influence biological activity and reactivity patterns, showcasing the compound's versatility in creating novel therapeutic agents .

Wirkmechanismus

The mechanism of action of Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- Methyl trans-2-aminocyclobutane-1-carboxylate hydrochloride

- Ethyl cis-2-aminocyclobutane-1-carboxylate hydrochloride

- Methyl cis-3-aminocyclobutane-1-carboxylate hydrochloride

Uniqueness: Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of cyclobutane, characterized by the presence of an amino group and a carboxylate moiety. The molecular structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 178.62 g/mol

The compound's unique structure allows it to interact with biological systems in various ways, making it a candidate for further investigation.

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound may influence neurotransmitter systems. For example, studies on β-amino acids have shown their involvement in neurotransmitter modulation, particularly in relation to NMDA receptors, which are critical for synaptic plasticity and memory function .

2. Antiviral Properties

Recent studies have highlighted the potential of cyclic amino acids as inhibitors of viral proteases. For instance, cyclic γ-amino acids have been shown to effectively inhibit the SARS-CoV-2 main protease, suggesting that related compounds might exhibit similar antiviral properties . This opens avenues for exploring this compound as a potential antiviral agent.

3. Anticancer Activity

The compound's structural features may also confer anticancer properties. Inhibitors derived from non-canonical amino acids have demonstrated efficacy against various cancer models by targeting specific metabolic pathways . The potential for this compound to act as a therapeutic agent in cancer treatment warrants further investigation.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of β-amino acids on models of oxidative stress-induced neuronal damage. Results indicated that certain β-amino acids could reduce cell death and improve cell viability in neuronal cultures exposed to oxidative stress . Given its structural similarity, this compound may exhibit comparable neuroprotective effects.

Case Study 2: Antiviral Screening

In a screening for antiviral compounds against HIV and other viruses, several cyclic amino acid derivatives showed promising results as protease inhibitors. These findings suggest that this compound could be evaluated for its antiviral activity through similar mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves stereoselective reactions that yield the desired cyclobutane framework. The synthesis pathway can be summarized as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cycloaddition | Ketene + Acrylate | Mild heat |

| 2 | Reduction | Hydrogenation | Catalyst (Pd/C) |

| 3 | Hydrolysis | Acidic conditions | Water |

This synthetic route allows for the production of various derivatives that can be screened for enhanced biological activity.

Eigenschaften

IUPAC Name |

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDVGKULVDTSRP-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071428-77-7 | |

| Record name | rac-methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.